molecular formula C8H8ClN3 B8652855 5-Chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 219766-55-9

5-Chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No. B8652855
Key on ui cas rn: 219766-55-9
M. Wt: 181.62 g/mol
InChI Key: AVOXIZBFHMFXTO-UHFFFAOYSA-N
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Patent
US06911469B2

Procedure details

A mixture of 2,7-dimethyl-1H-imidazo[4,5-b]pyridine-4-oxide (4.45 g) in chloroform (4.5 ml) and phosphorous oxychloride (25.4 ml) was stirred at 80° C. for 3 hr and concentrated to dryness under reduced pressure. The residue was poured to ice (75 g), and which was neutralized with aqueous ammonia under ice-cooling. The mixture was stirred at room temperature for 30 min and the precipitated solid was washed with water to give the objective compound (3.66 g) as a gray powder.
Name
2,7-dimethyl-1H-imidazo[4,5-b]pyridine-4-oxide
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
25.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:5]([N:12]=1)=[N+:6]([O-])[CH:7]=[CH:8][C:9]=2[CH3:10].C(Cl)(Cl)[Cl:14]>P(Cl)(Cl)(Cl)=O>[Cl:14][C:7]1[N:6]=[C:5]2[N:12]=[C:2]([CH3:1])[NH:3][C:4]2=[C:9]([CH3:10])[CH:8]=1

Inputs

Step One
Name
2,7-dimethyl-1H-imidazo[4,5-b]pyridine-4-oxide
Quantity
4.45 g
Type
reactant
Smiles
CC=1NC=2C(=[N+](C=CC2C)[O-])N1
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
25.4 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured to ice (75 g), and which
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 min
Duration
30 min
WASH
Type
WASH
Details
the precipitated solid was washed with water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC(=C2C(=N1)N=C(N2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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